Tetrabutyl orthosilicate

Descripción general

Descripción

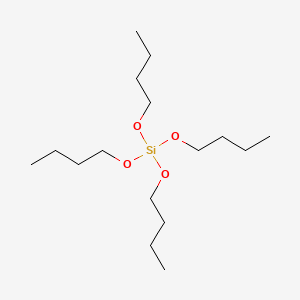

Tetrabutyl orthosilicate, also known as tetrabutoxysilane, is an organosilicon compound with the chemical formula (CH₃CH₂CH₂CH₂O)₄Si. It is a colorless liquid that is primarily used as a precursor to silicon dioxide in various industrial and scientific applications. The compound is known for its slow hydrolysis rate compared to other orthosilicates, making it suitable for specific applications where controlled hydrolysis is required .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetrabutyl orthosilicate is typically synthesized through the reaction of silicon tetrachloride with butanol. The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Si}(\text{OC}_4\text{H}_9)_4 + 4 \text{HCl} ] This reaction is carried out under anhydrous conditions to prevent the premature hydrolysis of the product. The reaction mixture is usually refluxed to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where silicon tetrachloride and butanol are continuously fed into the system. The reaction is conducted at elevated temperatures to enhance the reaction rate. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions: Tetrabutyl orthosilicate undergoes several types of chemical reactions, including hydrolysis, condensation, and transesterification.

-

Hydrolysis: In the presence of water, this compound hydrolyzes to form silicon dioxide and butanol. The hydrolysis reaction is slow, making it suitable for controlled release applications. [ \text{Si}(\text{OC}_4\text{H}_9)_4 + 4 \text{H}_2\text{O} \rightarrow \text{SiO}_2 + 4 \text{C}_4\text{H}_9\text{OH} ]

-

Condensation: The hydrolysis product, silicon dioxide, can further undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures. [ \text{Si}(\text{OH})_4 \rightarrow \text{SiO}_2 + 2 \text{H}_2\text{O} ]

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

Condensation: Typically occurs under ambient conditions or with mild heating.

Major Products:

Hydrolysis: Silicon dioxide and butanol.

Condensation: Polymeric siloxanes and water

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Tetrabutyl orthosilicate has the chemical formula and is characterized by its slow hydrolysis rate compared to other alkoxysilanes. This property allows for controlled reactions in sol-gel processes, where it undergoes hydrolysis and condensation to form silica gels. The compound's reactivity enables the formation of silicon dioxide networks at relatively low temperatures, making it suitable for various applications.

Chemistry

- Precursor for Silicon Dioxide : this compound is primarily used as a precursor for synthesizing silicon dioxide in sol-gel processes. It facilitates the production of silica-based coatings and materials that are crucial in various chemical applications.

- Nanostructured Silica : Research has demonstrated that this compound can be used to create nanostructured silica with specific morphologies through controlled hydrolysis in alcoholic solutions. This method allows for tailoring particle sizes and distributions based on the choice of alcohols used during synthesis .

Biology

- Biocompatible Materials : In biomedical applications, this compound is used to prepare biocompatible silica materials suitable for drug delivery systems and tissue engineering scaffolds. Its slow hydrolysis rate is beneficial for developing controlled release mechanisms in drug delivery.

Medicine

- Controlled Release Systems : Due to its properties, this compound has been investigated for its potential use in controlled release drug delivery systems. Research indicates that its hydrolysis can be finely tuned to achieve desired release profiles.

Coatings and Adhesives

- High-Performance Coatings : this compound is utilized in producing high-performance coatings that offer excellent chemical resistance and durability. Its ability to form dense silica networks enhances the mechanical properties of coatings applied to various substrates .

- Sealants and Adhesives : The compound serves as a crosslinking agent in adhesives and sealants, providing improved adhesion properties and environmental resistance .

Environmental Remediation

- Pollutant Dehalogenation : this compound has shown potential as an electron donor-release material for environmental remediation, particularly in the dehalogenation of pollutants like cis-1,2-dichloroethene (cDCE). Its application in this context highlights its utility in developing efficient remediation strategies.

Vitrification Studies

Recent research has explored the role of this compound in understanding the physics of glass formation (vitrification). A study conducted by an international team highlighted how the molecular structure of this compound facilitates the analysis of the boson peak—a phenomenon related to glass formation—under varying conditions. This work provides insights into the molecular processes involved in vitrification and expands our understanding of glassy materials .

Chemical Recycling

In another study, this compound was employed in the chemical recycling of phosphoric acid recovered from sewage waste via direct esterification processes. The results indicated successful generation of valuable products with high isolated yields, demonstrating its application beyond traditional uses .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Chemistry | Precursor for silicon dioxide | Facilitates sol-gel processes |

| Biology | Biocompatible materials | Suitable for drug delivery systems |

| Medicine | Controlled release drug delivery | Tunable hydrolysis rates |

| Industrial Coatings | High-performance coatings | Enhances mechanical properties |

| Environmental Remediation | Dehalogenation of pollutants | Effective electron donor-release material |

| Vitrification Studies | Analysis of glass formation | Insights into molecular processes |

| Chemical Recycling | Esterification processes | High isolated yields from waste recovery |

Mecanismo De Acción

The primary mechanism of action of tetrabutyl orthosilicate involves its hydrolysis and subsequent condensation to form silicon dioxide. The hydrolysis reaction is catalyzed by acids or bases, which facilitate the cleavage of the silicon-oxygen bonds. The resulting silicon dioxide can then undergo further condensation to form siloxane bonds, leading to the formation of polymeric structures. These reactions are crucial for the compound’s applications in material science and biomedical engineering .

Comparación Con Compuestos Similares

Tetrabutyl orthosilicate is part of a family of tetraalkyl orthosilicates, which include:

Tetramethyl orthosilicate (TMOS): Faster hydrolysis rate compared to this compound, making it suitable for applications requiring rapid gelation.

Tetraethyl orthosilicate (TEOS): Commonly used in sol-gel processes and as a precursor for silicon dioxide. It has a moderate hydrolysis rate.

Tetrapropyl orthosilicate (TPOS): Similar to TEOS but with a slightly slower hydrolysis rate.

Uniqueness: this compound’s slower hydrolysis rate compared to its methyl, ethyl, and propyl counterparts makes it particularly useful in applications where controlled hydrolysis is essential. This property allows for the gradual release of silicon dioxide, which is beneficial in specific industrial and biomedical applications .

Actividad Biológica

Tetrabutyl orthosilicate (TBOS), a silicate compound with the formula , is primarily utilized in various industrial applications, including as a precursor for silica and in the synthesis of silica-based materials. However, its biological activity has garnered interest in recent years, particularly in drug delivery systems and biocompatibility assessments. This article delves into the biological activity of TBOS, highlighting its potential applications, mechanisms of action, and relevant case studies.

1. Overview of this compound

This compound is an organosilicon compound that serves as a versatile reagent in organic synthesis and material science. It is known for its ability to form silica networks upon hydrolysis, which can be tailored for specific applications such as drug delivery systems.

2. Mechanisms of Biological Activity

The biological activity of TBOS is largely attributed to its hydrolysis products and the resulting silica structures. Upon hydrolysis, TBOS forms silanol groups that can interact with biological molecules, influencing cellular behavior and drug release kinetics.

2.1 Hydrolysis and Silica Formation

- TBOS undergoes hydrolysis in aqueous environments to produce silanol () groups, which can polymerize to form silica nanoparticles.

- These silica particles can encapsulate therapeutic agents, enhancing their stability and controlled release.

2.2 Interaction with Biological Systems

- Silica nanoparticles derived from TBOS have been shown to exhibit low cytotoxicity and high biocompatibility, making them suitable for biomedical applications.

- The surface properties of these nanoparticles can be modified to improve drug loading capacity and release profiles.

3. Drug Delivery Applications

Recent studies have explored the use of TBOS-derived silica nanoparticles in drug delivery systems. The unique properties of these nanoparticles facilitate targeted delivery and sustained release of therapeutic agents.

3.1 Case Studies

- Study on Drug Release Kinetics : A study investigated the release profiles of fluorescein-loaded thixotropic gels formed from hydrolyzed TBOS. It was found that the formulation method significantly affected drug release rates, with different encapsulation techniques leading to varied release kinetics .

- Biocompatibility Assessments : Research has demonstrated that silica nanoparticles synthesized from TBOS exhibit low toxicity in vitro, with no significant adverse effects on cell viability observed at concentrations up to 100 µg/mL .

4. Comparative Analysis of Biological Activity

To better understand the biological activity of TBOS in relation to other alkoxysilanes, a comparative analysis is presented below:

| Compound | Hydrolysis Product | Biocompatibility | Drug Loading Capacity | Release Profile |

|---|---|---|---|---|

| This compound (TBOS) | Silica Nanoparticles | Low | Moderate | Controlled Release |

| Tetraethyl Orthosilicate (TEOS) | Silica Nanoparticles | Moderate | High | Variable |

| Tetrapropyl Orthosilicate (TPrOS) | Silica Nanoparticles | Low | Low | Rapid Release |

5. Environmental Impact and Safety Considerations

While TBOS shows promise in various applications, safety assessments are crucial for its use in biomedical fields. Exposure studies indicate that while TBOS is less toxic compared to other silicates, proper handling protocols are necessary to mitigate any potential risks associated with inhalation or skin contact .

6. Conclusion

This compound exhibits significant potential as a biocompatible material for drug delivery systems due to its ability to form silica nanoparticles with favorable biological properties. Ongoing research into its mechanisms of action and applications will likely enhance its utility in biomedical fields.

Propiedades

IUPAC Name |

tetrabutyl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O4Si/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMOLLPKNHFRAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO[Si](OCCCC)(OCCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063601 | |

| Record name | Silicic acid (H4SiO4), tetrabutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Strem Chemicals MSDS] | |

| Record name | Tetrabutyl orthosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4766-57-8 | |

| Record name | Tetrabutoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4766-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutyl silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004766578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutyl orthosilicate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silicic acid (H4SiO4), tetrabutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), tetrabutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutyl orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABUTYL SILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXZ9KZ2G2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Tetrabutyl orthosilicate?

A1: this compound, also known as tetraethoxysilane, has the molecular formula Si(OC2H5)4. It possesses a molecular weight of 208.33 g/mol.

Q2: How does this compound interact in the formation of ordered mesoporous silica fibers?

A2: TBOS acts as the silica source in a sol-gel process. Under specific conditions (temperature at 300 K, and a precise molar ratio of TBOS, cetyltrimethylammonium bromide, HCl, and water) [], TBOS hydrolyzes and condenses around a structure-directing agent, forming ordered mesoporous silica fibers.

Q3: What happens when the synthesis temperature deviates from the optimal conditions?

A3: Elevated temperatures above 300 K during synthesis disrupt fiber formation and result in non-fibrous silica structures like films or particles. This is attributed to the accelerated transfer rate of TBOS at higher temperatures [].

Q4: Can other silica precursors be used to synthesize similar mesoporous silica structures?

A5: Yes, other alkoxysilanes like tetramethyl orthosilicate (TMOS), tetraethyl orthosilicate (TEOS), and tetrapropyl orthosilicate (TPOS) have been explored [, , ]. The choice of precursor influences the hydrolysis and condensation rates, impacting the size and morphology of the resulting mesoporous silica particles.

Q5: Does the type of silica precursor influence the properties of the final mesoporous silica material?

A6: Yes, each precursor leads to distinct morphologies, pore parameters, and properties of the final mesoporous silica particles due to variations in their hydrolysis and condensation rates []. This allows for tailoring material properties by selecting a specific alkoxysilane or a combination of them.

Q6: Beyond mesoporous materials, what are other applications of TBOS?

A7: TBOS has shown potential as an electron donor-release material for environmental remediation, specifically in the dehalogenation of pollutants like cis-1,2-dichloroethene (cDCE) [].

Q7: What are the advantages of using TBOS for environmental remediation?

A8: Compared to substrates like benzoate, TBOS facilitates a greater degree of cDCE dehalogenation, although it initially exhibits an inhibitory effect []. This highlights its potential in developing efficient remediation strategies.

Q8: Are there alternative electron donors for environmental remediation?

A9: Yes, researchers are exploring other materials, including biomass, oleate, and polyhydroxybutyrate (PHB) []. Each material presents advantages and disadvantages, prompting further research into their efficacy and suitability for specific applications.

Q9: How does the application of TBOS in remediation compare to traditional methods?

A10: Controlled-release materials like TBOS offer a promising alternative to conventional remediation techniques that often face limitations in effectively addressing groundwater contamination []. This underscores the potential of TBOS in developing more sustainable and efficient remediation strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.